![molecular formula C24H18ClFN2O2 B2578682 (3-{3-[(2-Chlor-6-fluorbenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanon CAS No. 477711-69-6](/img/structure/B2578682.png)
(3-{3-[(2-Chlor-6-fluorbenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H18ClFN2O2 and its molecular weight is 420.87. The purity is usually 95%.
BenchChem offers high-quality (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die Verbindung hat in präklinischen Studien anti-inflammatorische Wirkungen gezeigt. Forscher haben ihre potenzielle Modulation von Entzündungswegen untersucht, was sie zu einem vielversprechenden Kandidaten für die Behandlung von entzündlichen Erkrankungen wie Arthritis, Kolitis und Dermatitis macht .
- Studien legen nahe, dass diese Verbindung zytotoxische Aktivität gegen Krebszellen zeigt. Forscher haben ihre Auswirkungen auf verschiedene Krebsarten, einschließlich Brust-, Lungen- und Darmkrebs, untersucht. Weitere Untersuchungen laufen, um ihren Wirkmechanismus und ihr Potenzial für eine gezielte Therapie zu verstehen .
- Die Verbindung wurde auf ihre neuroprotektiven Eigenschaften untersucht. Sie kann dazu beitragen, Neuronen vor oxidativem Stress, Entzündungen und neurodegenerativen Prozessen zu schützen. Forscher untersuchen ihr Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson .
- Vorläufige Untersuchungen zeigen, dass diese Verbindung antifungale Eigenschaften besitzt. Sie wurde gegen verschiedene Pilzstämme, darunter Candida-Arten, getestet. Ihre Wirkungsweise und potenzielle klinische Anwendungen in der Antifungaltherapie sind von Interesse .
- Einige Studien deuten darauf hin, dass die Verbindung analgetische (schmerzstillende) und antipyretische (fiebersenkende) Wirkungen zeigt. Forscher haben ihre Auswirkungen auf Schmerzbahnen und Fieberregulation untersucht. Weitere Untersuchungen sind erforderlich, um ihre klinische Anwendbarkeit zu validieren .
- Forscher haben die Rolle der Verbindung bei Stoffwechselstörungen, einschließlich Diabetes und Fettleibigkeit, untersucht. Sie kann den Glukosestoffwechsel, das Lipidprofil und die Funktion des Fettgewebes beeinflussen. Das Verständnis ihrer molekularen Ziele könnte zu neuen therapeutischen Strategien führen .
Anti-inflammatorische Aktivität
Antikrebs-Eigenschaften
Neuroprotektive Wirkungen
Antifungal-Aktivität
Analgetische und antipyretische Wirkungen
Stoffwechselstörungen und Fettleibigkeit
Eigenschaften
IUPAC Name |
[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-16-8-10-17(11-9-16)24(29)28-13-12-23(27-28)18-4-2-5-19(14-18)30-15-20-21(25)6-3-7-22(20)26/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOWUUYLNXEGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
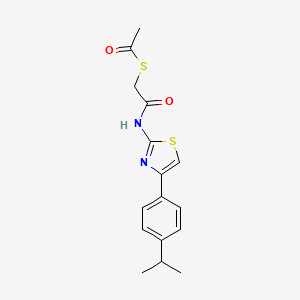
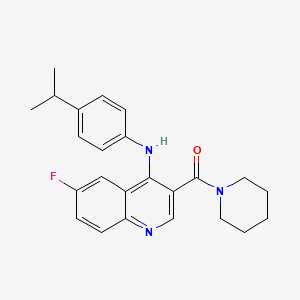
![1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2578603.png)
![2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578607.png)

![N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide](/img/structure/B2578609.png)
![6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2578611.png)
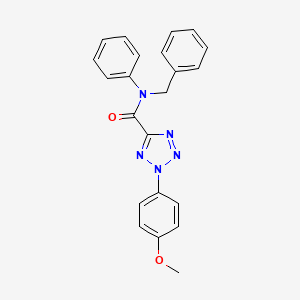
![3,4-DIMETHYL-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B2578615.png)
![1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2578616.png)
![Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B2578617.png)
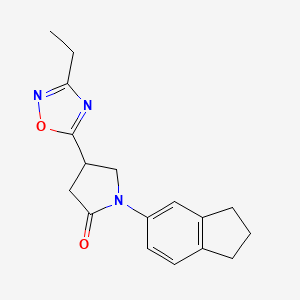
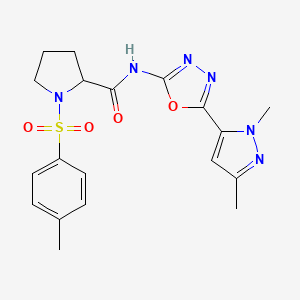
![7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2578621.png)
